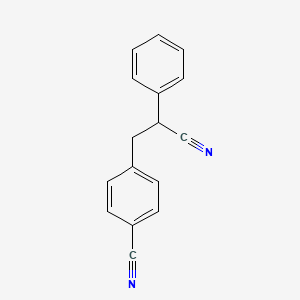
2-Phenyl-3-(4-cyanophenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-3-(4-cyanophenyl)propanenitrile, commonly known as PCP, is a chemical compound that has been used in scientific research for many years. Its unique chemical structure has made it a valuable tool in the study of biological processes and the development of new drugs.
作用機序
The mechanism of action of PCP is not fully understood, but it is believed to interact with specific proteins in the body, altering their function and leading to a variety of physiological effects.
Biochemical and Physiological Effects:
PCP has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protein-protein interactions, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways in the body.
実験室実験の利点と制限
The unique chemical structure of PCP makes it a valuable tool in the study of biological processes, but it also has limitations. For example, PCP can be difficult to synthesize and purify, and its effects on living organisms can be unpredictable.
将来の方向性
There are many potential future directions for research on PCP, including the development of new drugs that target specific proteins in the body, the investigation of its effects on various signaling pathways, and the study of its potential use in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of PCP and its potential applications in the field of medicine.
合成法
The synthesis of PCP involves a multi-step process that begins with the reaction of benzaldehyde and malononitrile. This reaction produces a compound known as 2-phenyl-3-hydroxypropanenitrile, which is then reacted with a cyanide ion to produce PCP.
科学的研究の応用
PCP has been used in a variety of scientific research applications, including the study of protein-protein interactions, the development of new drugs, and the investigation of the mechanisms of action of various biological processes.
特性
IUPAC Name |
4-(2-cyano-2-phenylethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-14-8-6-13(7-9-14)10-16(12-18)15-4-2-1-3-5-15/h1-9,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINQIVPEOJWIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyano-2-phenylethyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

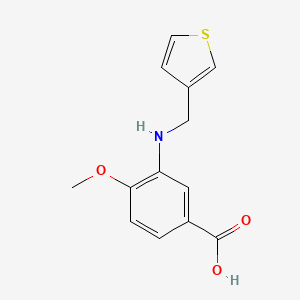
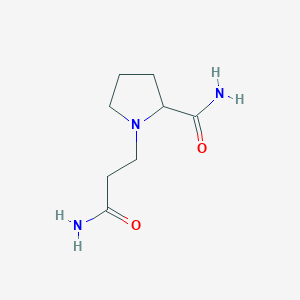
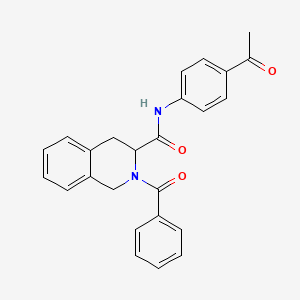
![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)
![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)
![2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)
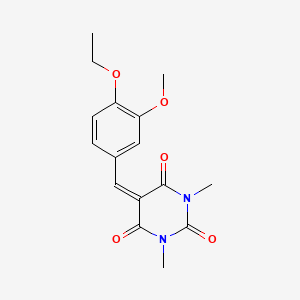
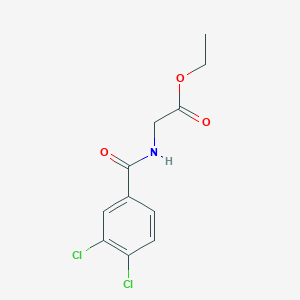

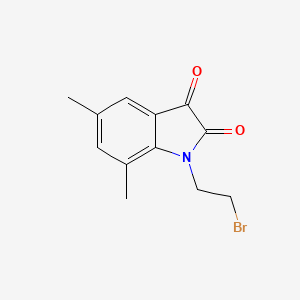
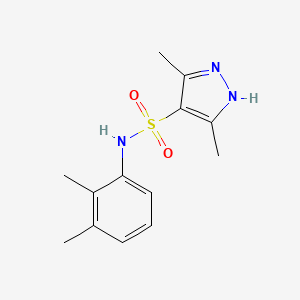
![4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)